molecular formula C8H18O3 B1196673 4,4'-Oxydi-2-butanol CAS No. 821-33-0

4,4'-Oxydi-2-butanol

Cat. No. B1196673
CAS RN: 821-33-0
M. Wt: 162.23 g/mol
InChI Key: AFSYRVDDZGJTIL-UHFFFAOYSA-N
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Description

4,4’-Oxydi-2-butanol, also known as 3,3’-dihydroxydibutyl ether, bis [3-hydroxybutyl] ether, or DHBE, is a clear, almost colorless, bitter fluid . It is miscible with water . It is used as a choleretic and antispasmodic .


Molecular Structure Analysis

The molecular formula of 4,4’-Oxydi-2-butanol is C8H18O3 . Its molecular weight is 162.23 . The percent composition is C 59.23%, H 11.18%, O 29.59% .


Physical And Chemical Properties Analysis

4,4’-Oxydi-2-butanol is a clear, almost colorless, bitter fluid . It is miscible with water .

Scientific Research Applications

  • Butanol as a Chemical and Fuel : Butanol, an aliphatic saturated alcohol with the molecular formula C4H9OH, can be used in chemical synthesis and as a solvent in a variety of chemical and textile industry applications. It is also considered a potential fuel or fuel additive, with increasing demand for its use with renewable resources (Lee et al., 2008).

  • Combustion Properties of Butanol Isomers : The combustion chemistry of linear and branched alcohols like butanol is crucial for understanding their use as bio-derived alternative fuels. The study of all four isomers of butanol (1-, 2-, iso-, and tert-butanol) provides insights into their unique oxidation features and combustion properties (Sarathy et al., 2012).

  • Bioproduction of Butanol from Biomass : The bioproduction of butanol from biomass has been a focus area due to its potential as a biofuel. Issues like butanol toxicity to fermenting microorganisms and substrate costs are addressed, with recent advancements in integrated fermentation and in situ product removal processes improving bioreactor performance (Ezeji et al., 2007).

  • Synthetic Ion Channels and Photolabile Protecting Groups : 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound related to 4,4'-Oxydi-2-butanol, has been used to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This application shows potential in controlled release, sensing, and information processing (Ali et al., 2012).

  • Biofuel and Biocommodity Chemicals : The utility of 2-butanol and its chemical precursor butanone as biofuels and biocommodity chemicals is demonstrated through the conversion of meso-2,3-butanediol to butanone, and subsequently to 2-butanol, using specific protein complexes and enzymes (Ghiaci et al., 2014).

  • Catalytic Synthesis Processes : The catalytic synthesis of related compounds like 4-heptanone from 1-butanol has been explored, with catalysts like CeO2/MgO showing good selectivity. The reaction mechanism and optimization of various variables are studied to improve yield and selectivity (Plint et al., 1999).

  • Conversion of Ethanol to n-Butanol : The conversion of ethanol to n-butanol, an important industrial chemical, is catalyzed by nonstoichiometric hydroxyapatite (HAP) under low temperature and atmospheric pressure. This process demonstrates a more efficient and environmentally friendly method for producing higher alcohols (Tsuchida et al., 2006).

properties

IUPAC Name

4-(3-hydroxybutoxy)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-7(9)3-5-11-6-4-8(2)10/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSYRVDDZGJTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOCCC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870777
Record name 2-Butanol, 4,4'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Oxydi-2-butanol

CAS RN

821-33-0
Record name 3,3′-Dihydroxydibutyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Oxydi-2-butanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxybutyloxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14079
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Butanol, 4,4'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-OXYDI-2-BUTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6X2Y7NRR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MP de Leon, P Loria, R Iori, I Piccagli… - … journal of clinical …, 1983 - pubmed.ncbi.nlm.nih.gov
Dihydroxydibutylether (DHBE, 900 mg/day, in divided doses) was given to 13 patients with radiolucent gallstones. Bile lipid composition and bile saturation were studied before …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
D Felisati, L Vona - Minerva gastroenterologica, 1964 - pubmed.ncbi.nlm.nih.gov
[EXPERIMENTAL RESEARCH ON A NEW CHOLERETIC, 3,3'-DIHYDROXYDIBUTYL-ETHER (DIS-CINIL) IN PARENTERAL ADMINISTRATION] [EXPERIMENTAL RESEARCH ON A …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov

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